molecular formula C20H27N3O2S B2785808 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide CAS No. 1049550-32-4

1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide

Cat. No. B2785808
CAS RN: 1049550-32-4
M. Wt: 373.52
InChI Key: MENIYYYIWZBIHV-UHFFFAOYSA-N
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Description

The compound “1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide” is a derivative of phenylpiperazine . Phenylpiperazine derivatives have been reported to exhibit a variety of biological activities, including antimicrobial and anti-inflammatory effects .


Synthesis Analysis

The synthesis of phenylpiperazine derivatives often involves the reductive amination of substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives is typically characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

Phenylpiperazine derivatives have been found to exhibit significant antibacterial and antifungal activity . This suggests that they may interact with bacterial and fungal proteins in a way that inhibits their growth.


Physical And Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus .

Mechanism of Action

Target of Action

The primary target of 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . By inhibiting AChE, the compound increases the level of ACh, a neurotransmitter that plays an important role in learning and memory .

Biochemical Pathways

The inhibition of AChE leads to an increase in the level of ACh, which in turn affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory. Therefore, the compound’s action on this pathway could potentially alleviate the cognitive decline observed in conditions like AD .

Pharmacokinetics

The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and exert its effects in the brain

Result of Action

The inhibition of AChE by 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide results in an increase in the level of ACh . This increase can enhance cholinergic neurotransmission, potentially improving learning and memory . Therefore, the compound could have potential therapeutic benefits in conditions characterized by cognitive decline, such as AD .

Safety and Hazards

The safety and hazards associated with phenylpiperazine derivatives would depend on their specific chemical structure and biological activity. Some phenylpiperazine derivatives have been found to exhibit anti-inflammatory activity and were classified in the GHS category 300 < LD50 < 2000 mg/kg, suggesting a moderate level of toxicity .

Future Directions

Given the diverse biological activities exhibited by phenylpiperazine derivatives, future research could focus on exploring their potential therapeutic applications. For example, their inhibitory activity against acetylcholinesterase suggests potential applications in the treatment of Alzheimer’s disease . Additionally, their antimicrobial activity suggests potential applications in the treatment of bacterial and fungal infections .

properties

IUPAC Name

1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c24-26(25,18-19-8-3-1-4-9-19)21-12-7-13-22-14-16-23(17-15-22)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENIYYYIWZBIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide

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